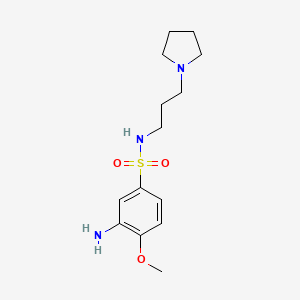![molecular formula C13H13ClN2O3 B15358008 2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine](/img/structure/B15358008.png)
2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and 3,5-dimethoxyphenol.
Formation of Intermediate: The 3,5-dimethoxyphenol is first converted into its corresponding phenoxide ion using a base like sodium hydride (NaH) in a suitable solvent such as dimethylformamide (DMF).
Nucleophilic Substitution: The phenoxide ion then undergoes a nucleophilic substitution reaction with 2-chloropyrimidine to form the desired product. This reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at position 2 can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
科学的研究の応用
2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
作用機序
The mechanism by which 2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the chloro and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, thereby affecting its overall biological activity.
類似化合物との比較
Similar Compounds
2-Chloro-5-methylpyrimidine: Lacks the phenoxy methyl group, making it less complex and potentially less versatile in its applications.
2-Chloro-4,6-dimethoxypyrimidine: Contains additional methoxy groups on the pyrimidine ring, which can alter its reactivity and biological activity.
5-[(3,5-Dimethoxyphenoxy)methyl]pyrimidine: Lacks the chloro group, which can significantly change its chemical properties and reactivity.
Uniqueness
2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine is unique due to the combination of its chloro and 3,5-dimethoxyphenoxy methyl groups. This specific arrangement of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C13H13ClN2O3 |
|---|---|
分子量 |
280.70 g/mol |
IUPAC名 |
2-chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine |
InChI |
InChI=1S/C13H13ClN2O3/c1-17-10-3-11(18-2)5-12(4-10)19-8-9-6-15-13(14)16-7-9/h3-7H,8H2,1-2H3 |
InChIキー |
MKZJNCVRKBUOJM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)OCC2=CN=C(N=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-hydroxy-2-(4-methylsulfonylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B15357947.png)



![2-[(2-Chloro-5-ethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B15357966.png)




![[5-Amino-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B15357988.png)

